molecular formula C11H10N4O B14582935 3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- CAS No. 61602-80-0

3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl-

Cat. No.: B14582935
CAS No.: 61602-80-0
M. Wt: 214.22 g/mol
InChI Key: DPUDAJFASOYALZ-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- is a heterocyclic compound that features a fused triazine and indole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- typically involves the condensation of substituted isatins with thiosemicarbazide, followed by cyclization reactions. For example, the reaction of indoline-2,3-diones with thiosemicarbazide in water at 100°C for 5 hours produces intermediates, which are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- exerts its effects involves interaction with DNA via non-covalent groove binding and electrostatic interactions . This interaction can lead to conformational changes in DNA structure, which is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-2,4-dimethyl- is unique due to its specific substitution pattern and the presence of both triazine and indole rings. This combination provides a synergistic effect, enhancing its biological properties and making it a valuable compound for various applications.

Properties

CAS No.

61602-80-0

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2,4-dimethyl-[1,2,4]triazino[5,6-b]indol-3-one

InChI

InChI=1S/C11H10N4O/c1-14-10-9(13-15(2)11(14)16)7-5-3-4-6-8(7)12-10/h3-6H,1-2H3

InChI Key

DPUDAJFASOYALZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=CC=CC=C3C2=NN(C1=O)C

Origin of Product

United States

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